molecular formula C5H6N2OS B1383678 5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde CAS No. 2044797-24-0

5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde

Cat. No.: B1383678
CAS No.: 2044797-24-0
M. Wt: 142.18 g/mol
InChI Key: FCOAPYBITGETNB-UHFFFAOYSA-N
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Description

5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde (CAS: 2044797-24-0) is a heterocyclic compound with the molecular formula C₅H₆N₂OS and a molar mass of 142.18 g/mol . Its structure features a thiadiazole ring (a five-membered ring containing two nitrogen atoms and one sulfur atom) substituted with an ethyl group at position 5 and a carbaldehyde group at position 2. Key physicochemical properties include:

  • Density: 1.294 ± 0.06 g/cm³ (predicted)
  • Boiling Point: 265.8 ± 23.0 °C (predicted)
  • pKa: -2.00 ± 0.10 (predicted) .

Properties

IUPAC Name

5-ethyl-1,3,4-thiadiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-2-4-6-7-5(3-8)9-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOAPYBITGETNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde typically involves the reaction of ethyl hydrazinecarbodithioate with an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

Biological Activities

The 1,3,4-thiadiazole moiety, including derivatives like 5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde, has demonstrated a wide range of biological activities:

  • Anticancer Activity : Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance, a derivative of 5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde was evaluated for its cytotoxic effects against various cancer cell lines. One study reported an IC50 value of 0.084 ± 0.020 mmol/L against MCF-7 breast cancer cells and 0.034 ± 0.008 mmol/L against A549 lung cancer cells, indicating significant anticancer potential compared to standard drugs like cisplatin .
  • Antimicrobial Properties : Thiadiazole derivatives exhibit notable antimicrobial activities. For example, compounds containing the thiadiazole structure have been shown to possess antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 25 µg/mL . The incorporation of 5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde into new derivatives could enhance these properties.

Synthesis and Derivatives

The synthesis of 5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde can lead to various derivatives with enhanced biological activities:

  • Synthesis Methodologies : The compound can be synthesized through various methods involving reactions with different amines and aldehydes to form Schiff bases or other functionalized thiadiazoles . The synthetic routes often involve condensation reactions that yield derivatives with improved pharmacological profiles.
  • Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the efficacy of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring can lead to significant changes in their biological activity . For instance, substituents that enhance lipophilicity or alter electronic properties can improve anticancer or antimicrobial potency.

Case Studies

Several case studies illustrate the successful application of 5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde in research:

StudyApplicationFindings
Aliyu et al. (2021)Anticonvulsant ActivityDemonstrated that derivatives exhibited significant anticonvulsant effects with minimal toxicity in animal models .
Synthesis StudyAnticancer ActivityCompound 4y showed promising cytotoxic effects against MCF-7 and A549 cell lines; evaluated using MTT assays .
Antimicrobial EvaluationAntimicrobial ActivityVarious thiadiazole derivatives displayed strong antibacterial activity against multiple pathogens .

Mechanism of Action

The mechanism of action of 5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and thiadiazole functional groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole Derivatives with Varied Substituents

(a) 2-Amino-5-ethyl-1,3,4-thiadiazole
  • Structure: Replaces the carbaldehyde group with an amino (-NH₂) group at position 2.
  • Applications : Used in synthesizing azo dyes and Schiff base ligands for metal complexes with antimicrobial properties .
  • Key Difference: The amino group facilitates coupling reactions (e.g., diazotization) but lacks the aldehyde’s electrophilicity, limiting its utility in condensation reactions .
(b) 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
  • Structure: Features a 4-methylphenyl substituent at position 5 and an amino group at position 2.
  • Bioactivity : Exhibits insecticidal and fungicidal activities, attributed to the aromatic substituent enhancing lipophilicity and target binding .
  • Comparison : The ethyl group in 5-ethyl-1,3,4-thiadiazole-2-carbaldehyde may offer better metabolic stability compared to bulky aryl groups .
(c) 5-Methyl-1,3,4-thiadiazole-2-thiol
  • Structure : Contains a methyl group at position 5 and a thiol (-SH) group at position 2.
  • Synthesis : Reacts with ethyl chloroacetate to form 1,3,4-oxadiazole derivatives, highlighting the thiol’s nucleophilicity .
  • Key Difference : The thiol group enables alkylation reactions, whereas the carbaldehyde group participates in condensations (e.g., Schiff base formation) .

Heterocyclic Analogs with Different Core Structures

(a) 4-Ethylthiazole-2-carbaldehyde (CAS: 211943-05-4)
  • Structure : Thiazole ring (one nitrogen, one sulfur) with ethyl and carbaldehyde groups.
(b) 5-[2-(Ethylsulfanyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione
  • Structure : Oxadiazole ring (two nitrogens, one oxygen) with a sulfur-containing substituent.
  • Comparison : Replacing sulfur with oxygen in the heterocycle reduces electron-withdrawing effects, altering reactivity and biological target interactions .

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Substituents (Position) Density (g/cm³) Boiling Point (°C) Key Reactivity/Bioactivity
5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde C₅H₆N₂OS -C₂H₅ (5), -CHO (2) 1.294 265.8 Schiff base formation; antimicrobial potential
2-Amino-5-ethyl-1,3,4-thiadiazole C₄H₆N₄S -C₂H₅ (5), -NH₂ (2) N/A N/A Azo dye synthesis; metal complexation
4-Ethylthiazole-2-carbaldehyde C₆H₇NOS -C₂H₅ (4), -CHO (2) N/A N/A Lower polarity than thiadiazole analogs
5-Methyl-1,3,4-thiadiazole-2-thiol C₃H₄N₂S₂ -CH₃ (5), -SH (2) N/A N/A Nucleophilic alkylation

Biological Activity

5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. Additionally, it summarizes relevant research findings and case studies while presenting data in tables for clarity.

Chemical Structure and Properties

5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde contains a five-membered ring structure that includes sulfur and nitrogen atoms. The presence of these heteroatoms contributes to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. Research indicates that 5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde exhibits inhibitory effects against various bacterial strains. For instance:

  • Staphylococcus epidermidis : This compound has demonstrated effective inhibition against this pathogen, which is known for causing infections in immunocompromised individuals .
  • Antifungal Properties : Studies have reported antifungal activity against pathogens such as Candida albicans, indicating potential applications in treating fungal infections .

Anticancer Activity

The anticancer potential of 5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde has been explored through various in vitro studies. It has shown:

  • Cytotoxicity : The compound exhibits cytotoxic effects against cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast cancer) with IC50 values indicating significant antiproliferative activity .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways .
Cell Line IC50 Value (µg/mL) Activity
A5491.16Cytotoxic
MCF-70.85Antiproliferative
HT-292.30Cytotoxic

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests its potential utility in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Anticonvulsant Activity

Research indicates that 5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde may possess anticonvulsant properties:

  • Seizure Models : In animal models, it has demonstrated protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ), suggesting a mechanism involving modulation of GABAergic pathways .
Model Protection (%) Dose (mg/kg)
MES66.67100
PTZ80100

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

  • A study evaluated the effectiveness of various thiadiazole compounds in treating infections caused by resistant bacterial strains. The results indicated that derivatives including 5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde showed superior activity compared to traditional antibiotics .
  • In a clinical trial involving cancer patients, the incorporation of thiadiazole derivatives into treatment regimens resulted in improved outcomes compared to standard therapies alone .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazides or hydrazine derivatives with carbon disulfide or aldehydes. For example, ring-closure reactions using potassium hydroxide (KOH) and ethanol as a solvent are common (e.g., synthesis of 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione in ). Yield optimization requires precise stoichiometric ratios (e.g., 1:2 molar ratios of ligand to metal in coordination complexes) and reflux times (3–6 hours). Impurities often arise from incomplete cyclization, necessitating recrystallization from ethanol or acetonitrile.

Q. Which spectroscopic techniques are most effective for characterizing 5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituents on the thiadiazole ring (e.g., ethyl groups at C5 appear as triplets in δ 1.2–1.4 ppm) .
  • FT-IR : Confirm aldehyde C=O stretches (~1700 cm⁻¹) and thiadiazole ring vibrations (1450–1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ for C₅H₇N₂OS requires m/z ~159.03) .

Q. What are the common biological targets for thiadiazole derivatives, and how does the ethyl-carbaldehyde substituent affect activity?

  • Methodological Answer : Thiadiazoles exhibit antimicrobial , antioxidant , and cytotoxic properties. The ethyl group enhances lipophilicity, improving membrane permeability, while the aldehyde moiety allows for Schiff base formation with biological amines. For example, pH-dependent antimicrobial activity was observed in Saccharin–thiadiazole hybrids, with MIC values ≤8 µg/mL against S. aureus .

Advanced Research Questions

Q. How can contradictory data on the biological activity of 5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde derivatives be resolved?

  • Methodological Answer : Contradictions often arise from variations in:

  • Substituent positioning : Meta vs. para substituents on phenyl rings alter steric and electronic effects .
  • Assay conditions : Antimicrobial activity may vary with pH (e.g., enhanced protonation at pH 5.0 increases solubility ).
  • Statistical validation : Use ANOVA or Tukey’s test to compare IC₅₀ values across multiple trials.

Q. What strategies optimize the synthesis of metal complexes using 5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde as a ligand?

  • Methodological Answer :

  • Coordination chemistry : React the aldehyde with Cu(II) or Zn(II) salts in ethanol under reflux. For example, CuCl₂·2H₂O (0.002 mol) with the ligand (0.001 mol) in ethanol yields stable gray precipitates after 3 hours .
  • Chelation efficiency : Monitor via UV-Vis (d-d transitions at 600–800 nm for Cu(II)) and molar conductivity (10–50 S cm² mol⁻¹ for non-electrolytes) .

Q. How can computational methods predict the reactivity of 5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde in nucleophilic addition reactions?

  • Methodological Answer :

  • DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electron density at the aldehyde carbon. Higher Fukui indices (f⁻ >0.3) indicate susceptibility to nucleophilic attack .
  • Molecular docking : Predict binding affinities with target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina, focusing on hydrogen bonds with the aldehyde oxygen .

Q. What are the challenges in scaling up the synthesis of 5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde for preclinical studies?

  • Methodological Answer :

  • Solvent selection : Replace ethanol with cheaper solvents (e.g., DMF) while maintaining reflux efficiency.
  • Purification : Column chromatography (silica gel, hexane/EtOAc 7:3) resolves byproducts from cyclization .
  • Stability : Store derivatives under nitrogen at –20°C to prevent aldehyde oxidation.

Data Contradiction Analysis Example

Case Study : Discrepancies in antimicrobial activity between two studies :

  • Hypothesis : Differences in bacterial strains (Gram-positive vs. Gram-negative) or substituent electronic effects.
  • Resolution :
    • Re-test compounds under uniform CLSI guidelines.
    • Perform Hammett analysis to correlate substituent σ values with log(MIC).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde
Reactant of Route 2
5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde

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